molecular formula C14H17N3OS B2386368 N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide CAS No. 886899-54-3

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide

Cat. No. B2386368
CAS RN: 886899-54-3
M. Wt: 275.37
InChI Key: KKOJQORFIXHDTF-UHFFFAOYSA-N
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Description

“N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Immunomodulatory and Anti-inflammatory Properties

Thionamides, which share structural similarities with N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide, have demonstrated direct anti-inflammatory and immunosuppressive properties. These compounds inhibit the synthesis of proinflammatory cytokines and reduce DNA binding and activity of nuclear factor-kappa B (NF-κB), a key proinflammatory transcription factor. This inhibition pathway involves the suppression of Rac1 and inhibitor of κB kinase α, suggesting a potential for these compounds in treating inflammation and immune-related conditions (Humar et al., 2008).

Anticonvulsant Activity

Compounds structurally related to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide have been synthesized and evaluated for their anticonvulsant activity. Studies have identified specific derivatives that show promising results against seizures induced by maximal electroshock, highlighting the potential therapeutic applications of these compounds in epilepsy management (Soyer et al., 2004).

Antibacterial and Antifungal Activities

Research on novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which bear resemblance to the core structure of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide, has shown significant antibacterial and antifungal activities. These compounds have been assessed using the zone of inhibition method, demonstrating their potential as antimicrobial agents (Chandrakantha et al., 2014).

DNA Binding and Gene Expression Modulation

Pyrrole-imidazole polyamides, closely related to the imidazole component of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide, bind specifically to DNA sequences, influencing gene expression in mammalian cells. These compounds demonstrate the potential to disrupt protein-DNA interactions, offering a pathway to modulate gene expression therapeutically (Liu & Kodadek, 2009).

properties

IUPAC Name

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-13(18)15-8-9-19-14-16-10-12(17-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOJQORFIXHDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSC1=NC=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide

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